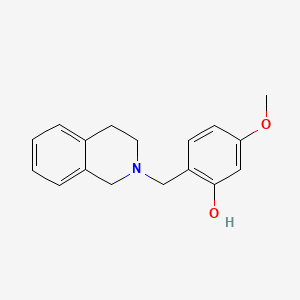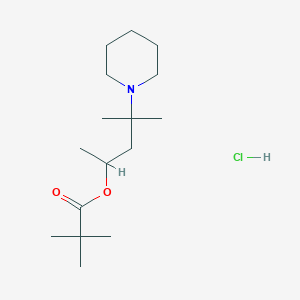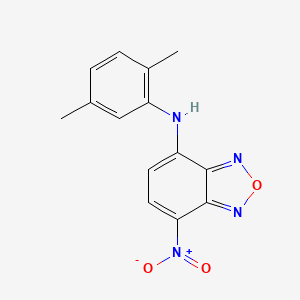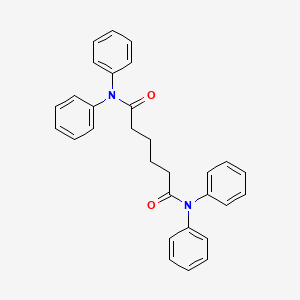![molecular formula C21H24N4O2 B5081982 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine](/img/structure/B5081982.png)
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine, also known as BODIPY-MP, is a fluorescent probe that has gained significant attention in scientific research. This compound is widely used in various biological and chemical applications due to its unique properties.
作用機序
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine works by binding to specific targets in cells and tissues. The probe emits fluorescence when it binds to its target, allowing researchers to visualize the target and study its function. This compound has been shown to bind to various targets, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The probe is non-toxic and does not interfere with normal cellular processes. This makes this compound an ideal tool for studying biological processes without disrupting them.
実験室実験の利点と制限
One of the major advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine is its high sensitivity and specificity. The probe can detect low concentrations of targets with high accuracy, making it an ideal tool for studying biological processes.
However, this compound has some limitations in lab experiments. The probe has limited stability in aqueous solutions, which can affect its fluorescence properties. This compound also has limited photostability, which can affect its performance in long-term experiments.
将来の方向性
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine has great potential for future research. One of the future directions for this compound is in the field of cancer research. The probe can be used to study cancer cells and their behavior, which can lead to the development of new cancer treatments.
Another future direction for this compound is in the field of neuroscience. The probe can be used to study the function of neurons and their interactions, which can lead to a better understanding of neurological disorders.
Conclusion:
In conclusion, this compound is a fluorescent probe that has gained significant attention in scientific research. This compound has numerous applications in bioimaging, drug discovery, and other fields. This compound has high sensitivity and specificity, making it an ideal tool for studying biological processes. However, the probe has some limitations in lab experiments, which should be considered when using it. Future research on this compound has great potential in various fields, including cancer research and neuroscience.
合成法
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine can be synthesized using a one-pot reaction method. The synthesis involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(methoxymethyl)-1-piperidinecarboxaldehyde and 2-cyanopyridine in the presence of a base. The reaction yields this compound as a green solid with high purity.
科学的研究の応用
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine has found numerous applications in scientific research. One of the major applications of this compound is in the field of bioimaging. This compound is a fluorescent probe that can be used to visualize cells, tissues, and organs. This probe has high sensitivity and specificity, making it an ideal tool for studying biological processes.
Another important application of this compound is in the field of drug discovery. This compound can be used to screen potential drug candidates by monitoring their binding affinity to specific targets. This probe can also be used to study drug uptake and distribution in cells and tissues.
特性
IUPAC Name |
3-benzyl-5-[6-[4-(methoxymethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-17-9-11-25(12-10-17)20-8-7-18(14-22-20)21-23-19(24-27-21)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHOZXMAQXMUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5081917.png)
![2-(3,4-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5081923.png)

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5081929.png)
![2-(2,3-difluorophenyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5081931.png)
![N-[1-(4-bromophenyl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B5081936.png)





